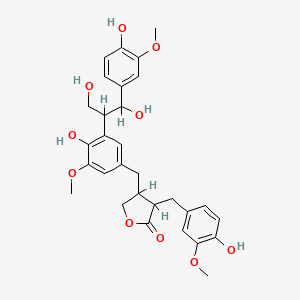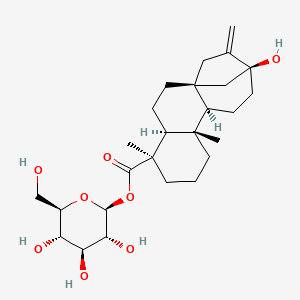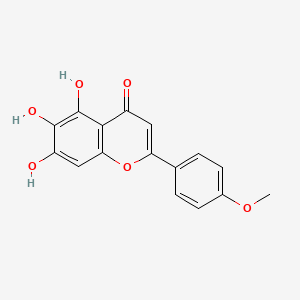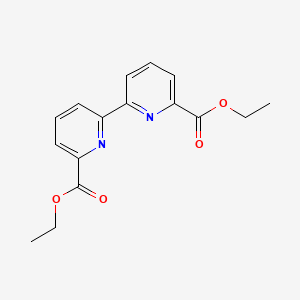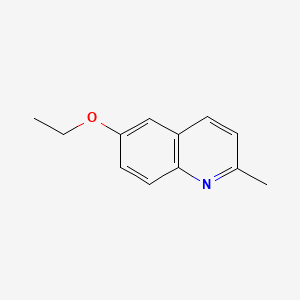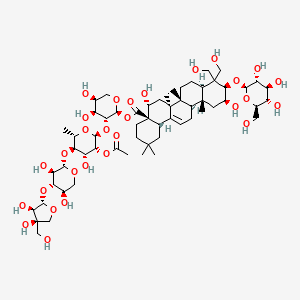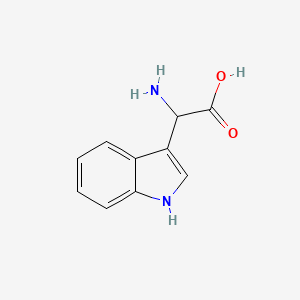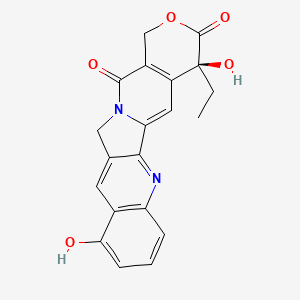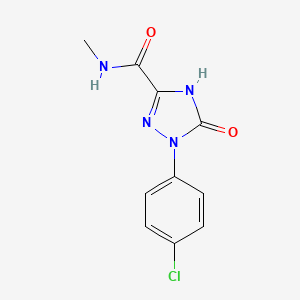
1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chlorophenyl group, a triazole ring, and a carboxylic acid methylamide group
準備方法
The synthesis of 1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoyl chloride and hydrazine hydrate.
Formation of Triazole Ring: The reaction between 4-chlorobenzoyl chloride and hydrazine hydrate leads to the formation of a hydrazide intermediate. This intermediate undergoes cyclization to form the triazole ring.
Introduction of Carboxylic Acid Methylamide Group: The triazole intermediate is then reacted with methyl isocyanate to introduce the carboxylic acid methylamide group.
The reaction conditions for each step, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
化学反応の分析
1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the triazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group to form alcohol derivatives.
Substitution: The chlorophenyl group in the compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in drug development. It has shown potential as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with specific properties. Its versatility makes it a valuable component in various industrial applications.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Pathways: The compound may modulate specific signaling pathways, leading to its biological effects. For instance, it may interfere with cell proliferation pathways, contributing to its anticancer properties.
類似化合物との比較
1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other triazole derivatives such as 1-(4-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid and 1-(4-Chlorophenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid ethylamide.
Uniqueness: The presence of the carboxylic acid methylamide group in this compound distinguishes it from other triazole derivatives. This functional group contributes to its unique chemical and biological properties.
特性
CAS番号 |
1000573-83-0 |
|---|---|
分子式 |
C10H9ClN4O2 |
分子量 |
252.66 |
IUPAC名 |
1-(4-chlorophenyl)-N-methyl-5-oxo-4H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C10H9ClN4O2/c1-12-9(16)8-13-10(17)15(14-8)7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,16)(H,13,14,17) |
InChIキー |
QENBDOWTUYFQAQ-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Cl |
正規SMILES |
CNC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


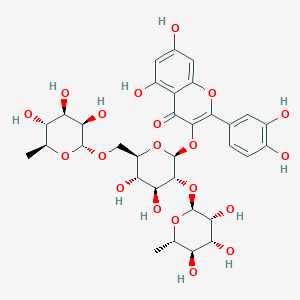
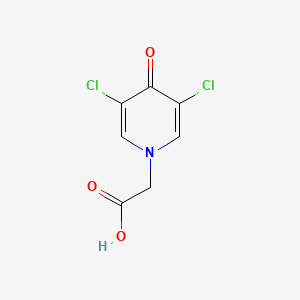
![(8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1649367.png)
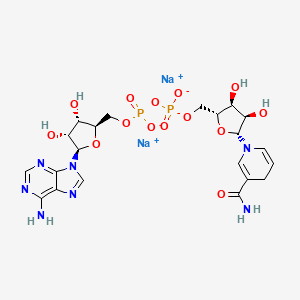
![(2R,6S,7S,8R)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B1649370.png)
